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Compound of Interest

Compound Name: 3-Bromo-6-chloropicolinamide

Cat. No.: B1510291

An In-Depth Technical Guide to 3-Bromo-6-chloropicolinamide for Advanced Research

Introduction: Unveiling a Privileged Heterocyclic
Scaffold

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds
form the bedrock of countless therapeutic agents and functional materials.[1] Among these,
pyridine derivatives are particularly prominent due to their unique electronic properties and
ability to engage in hydrogen bonding, making them exceptional pharmacophores.[2][3] This
guide focuses on a specific, highly functionalized derivative: 3-Bromo-6-chloropicolinamide.

The strategic placement of a bromine atom, a chlorine atom, and a carboxamide group on the
picolinamide (pyridine-2-carboxamide) core creates a molecule of significant interest. The
halogen substituents act as both steric and electronic modulators and provide synthetic
handles for further derivatization through cross-coupling reactions.[4] The amide group is a
classic hydrogen bond donor/acceptor, critical for molecular recognition at biological targets.[4]
This combination of features makes 3-Bromo-6-chloropicolinamide a valuable building block
for generating libraries of novel compounds and a candidate for direct biological screening.[4]

This document, prepared for researchers and drug development professionals, provides a
comprehensive overview of the chemical structure, physicochemical properties, synthesis

methodologies, and potential applications of 3-Bromo-6-chloropicolinamide, grounded in
authoritative data and field-proven insights.
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Core Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and universally
recognized identifiers. 3-Bromo-6-chloropicolinamide is a pyridine ring substituted at the 2-
position with a carboxamide group (-CONHz2), at the 3-position with a bromine atom (-Br), and
at the 6-position with a chlorine atom (-Cl).
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Caption: Chemical structure of 3-Bromo-6-chloropicolinamide.

The precise arrangement of these functional groups is cataloged by several key identifiers,
summarized in the table below.
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Identifier Value Source

CAS Number 1279821-55-4 [4][5]

3-bromo-6-chloropyridine-2-
IUPAC Name _ [4]
carboxamide

Molecular Formula CeH4BrCIN20 [41[5]
Molecular Weight 235.46 g/mol [4]
, C1=CC(=NC(=C1Br)C(=O)N)C
Canonical SMILES | [4]
LSZFSZUKHJAFRF-
InChl Key [4]

UHFFFAOYSA-N

Physicochemical and Thermodynamic Properties

Understanding the physical and chemical properties of a compound is paramount for its
application in experimental settings, from reaction setup to formulation and biological assays.

Physical State and Solubility

3-Bromo-6-chloropicolinamide exists as a crystalline solid under ambient conditions.[4] Its
solubility profile is characteristic of a moderately lipophilic, polar organic molecule.
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Property Observation Rationale & Causality

The presence of two halogen
atoms increases the
N molecule's hydrophobic
Aqueous Solubility Low to moderate.
character compared to the
parent picolinamide, thus

reducing water solubility.[4]

These solvents effectively

. solvate the molecule through
Polar Aprotic Solvents (DMSO,

DME) Excellent solubility. strong dipolar interactions with

the pyridine nitrogen and the

amide group.[4]

The amide group can
Polar Protic Solvents (Ethanol, ) . participate in hydrogen
Moderate to high solubility. ) ) )
Methanol) bonding with protic solvents,

facilitating dissolution.[4]

This value indicates moderate

N lipophilicity, consistent with its
LogP (Octanol-Water Partition o _
o 2.48 good solubility in organic
Coefficient) -
solvents and reduced solubility

in water.[4]

Thermal Properties

While specific, experimentally determined melting and boiling points for 3-Bromo-6-
chloropicolinamide are not readily available in public literature, analysis of related structures
provides valuable insight. The parent compound, picolinamide, exhibits melting points between
102-107°C.[4] It is expected that the increased molecular weight and stronger intermolecular
forces from the halogen substituents would result in a significantly higher melting point for 3-
Bromo-6-chloropicolinamide.

At elevated temperatures, typically above 200-300°C, thermal decomposition is expected to
occur, likely involving dehalogenation processes to yield hydrogen bromide, hydrogen chloride,
and various pyridine derivatives.[4]
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Synthesis and Methodologies

The synthesis of 3-Bromo-6-chloropicolinamide requires a strategic approach to achieve the
desired regiochemistry of the halogen and amide substituents.[4] While several routes are
possible, including direct halogenation of picolinamide precursors, a robust and scalable
method involves the synthesis of the key intermediate, 3-bromo-6-chloropyridine-2-carboxylic
acid, followed by amidation.[4][6]

A validated protocol for the synthesis of the precursor acid is derived from patent literature,
which focuses on safety and scalability by avoiding hypertoxic reagents like sodium cyanide.[6]

Click to download full resolution via product page

Caption: Synthetic workflow from 3-Bromo-6-chloropyridine to the target amide.

Experimental Protocol: Synthesis of 3-Bromo-6-
chloropicolinamide

This protocol is presented in two parts: the synthesis of the carboxylic acid intermediate,
adapted from validated methods[6], and a standard subsequent amidation procedure.

Part A: Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid
o Step 1: Oxidation to N-oxide.

o Under an inert atmosphere and cooled in an ice bath, dissolve 3-bromo-6-chloropyridine
(1.0 eq) in a suitable solvent such as chloroform.

o Add urea hydrogen peroxide (2.1 eq).

o Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) to the mixture while maintaining a low
temperature.
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o Causality: TFAA activates the peroxide, forming a potent oxidizing agent that selectively
oxidizes the pyridine nitrogen to the N-oxide. The N-oxide is crucial for activating the C2
position for the subsequent nucleophilic attack.

o Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.

o Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to
neutralize excess oxidant, followed by extraction with an organic solvent (e.g.,
dichloromethane).

o Isolate the 3-bromo-6-chloropyridine N-oxide product after drying and solvent evaporation.

Step 2: Cyanation of the N-oxide.
o Dissolve the N-oxide intermediate (1.0 eq) in an appropriate solvent.

o Add triethylamine (TEA) followed by the cautious addition of trimethylsilyl cyanide
(TMSCN).

o Causality: The N-oxide functionality activates the C2 position, making it susceptible to
nucleophilic attack by the cyanide anion. TMSCN is a safer and more manageable source
of cyanide than alkali metal cyanides.

o Heat the reaction mixture as required to drive the reaction to completion.

o Upon completion, perform an aqueous workup and extract the product, 3-bromo-6-
chloropyridine-2-carbonitrile.

Step 3: Hydrolysis to Carboxylic Acid.
o Add the carbonitrile intermediate to concentrated sulfuric acid.
o Heat the mixture (e.g., to 80-100°C) for 2-4 hours.

o Causality: The strong acidic conditions and heat facilitate the complete hydrolysis of the
nitrile group (-CN) first to a primary amide and subsequently to the carboxylic acid (-
COOH).
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o Carefully pour the cooled reaction mixture onto ice and collect the precipitated solid
product by filtration. Wash with cold water and dry to yield 3-bromo-6-chloropyridine-2-
carboxylic acid.

Part B: Amidation to 3-Bromo-6-chloropicolinamide
o Step 4: Conversion to the Final Amide.
o Suspend the carboxylic acid (1.0 eq) in a solvent like dichloromethane or toluene.

o Add thionyl chloride (SOCIz, ~1.5 eq) and a catalytic amount of DMF. Reflux the mixture
until the conversion to the acyl chloride is complete (monitored by IR or cessation of gas
evolution).

o Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly
reactive acyl chlorides. This intermediate is much more susceptible to nucleophilic attack
by ammonia than the parent acid.

o Carefully remove the excess thionyl chloride under reduced pressure.

o Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a
cooled, concentrated solution of ammonium hydroxide.

o Stir the reaction vigorously. A precipitate of the final product, 3-Bromo-6-
chloropicolinamide, should form.

o Isolate the solid by filtration, wash with water to remove salts, and dry. Recrystallization
from a suitable solvent like ethanol may be performed for further purification.

Biological Activity and Applications in Research

The unique structural features of 3-Bromo-6-chloropicolinamide make it a compound of high
interest in pharmaceutical and agrochemical research.[4]
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Caption: Relationship between structure, properties, and applications.

Pharmaceutical and Drug Discovery

Antimicrobial Potential: Research indicates that 3-Bromo-6-chloropicolinamide exhibits
biological activity and has been investigated as a potential antimicrobial agent against
various bacterial strains.[4] The halogenated pyridine scaffold is a known pharmacophore in
many antibacterial and antifungal drugs, and this compound represents a novel variation.[7]

[8]

Enzyme Inhibition: The structure suggests potential interactions with biological targets such
as enzymes.[4] The amide and pyridine nitrogen can coordinate with active site residues,
while the halogen atoms can occupy hydrophobic pockets, potentially leading to enzyme
inhibition. This makes it a candidate for screening in various therapeutic areas, including
oncology and inflammation.[4][7]

Scaffold for Medicinal Chemistry: As a functionalized intermediate, it is a valuable starting
point for creating diverse compound libraries.[9] The bromine atom is particularly suited for
Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or alkyl
groups, allowing for systematic exploration of the structure-activity relationship (SAR).
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Agrochemical Research

The biological activity of pyridine derivatives is also highly relevant in agricultural chemistry.[4]
Compounds with this scaffold are explored for potential use as herbicides, fungicides, or
insecticides. 3-Bromo-6-chloropicolinamide could serve as a precursor for new
agrochemicals.[10]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 3-Bromo-6-chloropicolinamide
is not universally available, data from structurally related halogenated pyridines provides a
strong basis for safe handling protocols.[11][12] The compound should be treated as potentially
harmful if swallowed, inhaled, or in contact with skin.[12]

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields,
chemical-resistant gloves, and a lab coat.[11] If there is a risk of generating dust, use
respiratory protection.[11]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[11][13] Avoid contact with skin and eyes. Wash hands thoroughly after
handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep
away from incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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